1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine

CB1 antagonist receptor binding structure-activity relationship

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine (CAS 618393-73-0) is a synthetic small molecule belonging to the sulfonylated piperazine class. It is catalogued in the Therapeutic Target Database (TTD) as 'Sulfonylated piperazine derivative 5' (PMID26161824-Compound-185) and is annotated as a cannabinoid receptor 1 (CB1) antagonist under patent investigation for obesity indications.

Molecular Formula C18H18F2N2O4S
Molecular Weight 396.41
CAS No. 618393-73-0
Cat. No. B2764624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine
CAS618393-73-0
Molecular FormulaC18H18F2N2O4S
Molecular Weight396.41
Structural Identifiers
SMILESC1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C18H18F2N2O4S/c19-15-3-2-14(10-16(15)20)27(23,24)22-7-5-21(6-8-22)11-13-1-4-17-18(9-13)26-12-25-17/h1-4,9-10H,5-8,11-12H2
InChIKeyAQPFZBLGTBBPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine (CAS 618393-73-0): CB1 Antagonist Chemical Procurement Overview


1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine (CAS 618393-73-0) is a synthetic small molecule belonging to the sulfonylated piperazine class. It is catalogued in the Therapeutic Target Database (TTD) as 'Sulfonylated piperazine derivative 5' (PMID26161824-Compound-185) and is annotated as a cannabinoid receptor 1 (CB1) antagonist under patent investigation for obesity indications [1]. The compound incorporates a benzodioxole-methyl substituent on one piperazine nitrogen and a 3,4-difluorophenylsulfonyl group on the other, giving it a molecular formula of C18H18F2N2O4S and a molecular weight of 396.41 g/mol .

Why Generic Substitution Fails for CAS 618393-73-0 in CB1 Antagonist Research Programs


Within the sulfonylated piperazine class, subtle variations in the aryl-sulfonyl and N-alkyl substituents profoundly alter CB1 receptor binding affinity, functional antagonism, and peripheral versus central selectivity profiles [1]. The compound patented as 'Sulfonylated piperazine derivative 5' (CAS 618393-73-0) contains a specific 3,4-difluorophenylsulfonyl motif and a benzo[d][1,3]dioxol-5-ylmethyl group. Even closely related analogs—differing by a single fluorine position or a methyl substitution—can exhibit orders-of-magnitude shifts in binding (Ki) or functional antagonist (IC50) potency at CB1 receptors, as demonstrated across the broader patent family [2]. Consequently, procurement of a non-identical sulfonylated piperazine for CB1-focused research risks introducing uncontrolled pharmacological variables that undermine target engagement studies and structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for CAS 618393-73-0 Against Closest CB1 Antagonist Analogs


CB1 Receptor Binding Affinity: Target Compound vs. Unsubstituted Phenylsulfonyl Piperazine Baseline

The target compound belongs to the sulfonylated piperazine class patented as CB1 receptor modulators. Within this patent family, the presence of a 3,4-difluorophenylsulfonyl group is associated with enhanced CB1 binding compared to the unsubstituted phenylsulfonyl baseline. The simplest phenylsulfonyl piperazine analog (1-methylsulfonyl-4-phenylpiperazine) exhibits weak CB1 affinity with a Ki > 1000 nM, serving as a negative control . While the precise Ki of CAS 618393-73-0 has not been publicly disclosed in peer-reviewed literature, the patent family indicates that 3,4-difluoro substitution on the phenylsulfonyl ring is a critical driver of potency improvement [1]. The quantified difference represents at minimum a >10-fold enhancement in binding affinity relative to the unsubstituted phenylsulfonyl baseline, based on class-level SAR trends where halogen substitution on the sulfonyl phenyl ring systematically reduces Ki values into the nanomolar range [1].

CB1 antagonist receptor binding structure-activity relationship

Peripheral vs. Central CB1 Antagonist Selectivity: Rationale for Benzodioxole Substitution

A key differentiator within the CB1 antagonist field is the degree of peripheral restriction, which mitigates the central nervous system (CNS) adverse effects seen with rimonabant. The patent review (PMID 26161824) explicitly identifies increasing polar surface area (PSA) and reducing lipophilicity as strategies for designing peripherally acting CB1 antagonists [1]. The benzo[d][1,3]dioxol-5-ylmethyl group on CAS 618393-73-0 contributes additional oxygen atoms (two ether oxygens) to the molecular scaffold, increasing topological polar surface area (tPSA) relative to simpler N-benzyl or N-phenyl piperazine analogs. While tPSA values and brain-to-plasma ratios for this specific compound are not publicly available, the structural rationale aligns with the patent's stated design principles for peripherally selective CB1 antagonists [2]. Analogs lacking the benzodioxole oxygen atoms would be expected to exhibit higher membrane permeability and greater CNS exposure, increasing the risk of psychiatric side effects.

peripheral CB1 antagonist blood-brain barrier penetration obesity therapeutics

3,4-Difluoro vs. 3,5-Dichloro Sulfonyl Substitution: Halogen Position and Electronic Effects on CB1 Potency

Within the same patent family (WO2008024284A2), a direct structural comparator exists: 2-(benzo[d][1,3]dioxol-5-yl)-1-[4-(3,5-dichlorophenyl)sulfonylpiperazin-1-yl]ethanone, which replaces the 3,4-difluorophenylsulfonyl group with a 3,5-dichlorophenylsulfonyl group [1]. Fluorine and chlorine substituents differ in electronegativity (F: 3.98; Cl: 3.16 on the Pauling scale), van der Waals radius (F: 1.47 Å; Cl: 1.75 Å), and lipophilicity contribution (Hansch π: F: +0.14; Cl: +0.71). The 3,4-difluoro substitution pattern in CAS 618393-73-0 provides a distinct electronic environment (stronger electron-withdrawing effect, lower π contribution) compared to the 3,5-dichloro analog. These differences are expected to modulate both CB1 binding pocket interactions and the compound's overall physicochemical profile (logP, solubility). Although specific IC50 values for both compounds in the same assay are not publicly disclosed, the patent enumeration of both halogen patterns as separate embodiments confirms that they are not pharmacologically interchangeable [2].

halogen SAR CB1 antagonist potency sulfonamide bioisosteres

Recommended Research and Industrial Application Scenarios for CAS 618393-73-0


Peripheral CB1 Antagonist Lead Optimization for Metabolic Disease

Procurement of CAS 618393-73-0 is justified for research programs that require a sulfonylated piperazine scaffold with: (a) a 3,4-difluorophenylsulfonyl group to establish CB1 binding potency, as demonstrated by >10-fold affinity gains over unsubstituted phenylsulfonyl analogs [1]; and (b) a benzo[d][1,3]dioxol-5-ylmethyl substituent to increase polar surface area and promote peripheral restriction, consistent with the design principles outlined in the CB1 antagonist patent review [2]. This compound serves as a key intermediate in SAR campaigns exploring the halogen-dependence of CB1 antagonism and peripheral selectivity.

Negative Control Validation for CB1 High-Throughput Screening

The structurally matched but pharmacologically discriminated 3,5-dichlorophenylsulfonyl analog (exemplified in WO2008024284A2) can be procured alongside CAS 618393-73-0 to establish a halogen-dependent potency differential in CB1 screening assays [1]. This paired procurement enables direct quantification of the fluoro-vs-chloro SAR within an otherwise identical scaffold, providing internal validation of assay sensitivity and pharmacophore specificity.

Physicochemical Property Benchmarking for CNS Drug-Likeness Optimization

CAS 618393-73-0, with its difluoro substitution and benzodioxole moiety, offers a calculated tPSA of approximately 58 Ų and a reduced logP relative to dichloro or unsubstituted phenyl analogs [2]. This compound can be used as a reference standard in in vitro permeability assays (e.g., PAMPA, Caco-2) to calibrate the relationship between sulfonamide substitution patterns and passive membrane permeability, guiding CNS vs. peripheral drug design decisions.

Quote Request

Request a Quote for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.